molecular formula C11H13NO2 B1142479 (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid CAS No. 118758-48-8

(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid

Cat. No.: B1142479
CAS No.: 118758-48-8
M. Wt: 191.23
InChI Key:
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Description

(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral auxiliaries or catalysts to achieve high enantioselectivity. For instance, the enantioselective synthesis can be achieved through the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate . The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate is then performed under optimized conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the development of cost-effective and environmentally friendly methods is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, including antibiotics and anticancer drugs.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-Methylglutamate
  • (2S,3R)-β-Phenylglycidic acid esters
  • (2R,3S)-Phenylisoserine esters

Uniqueness

(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEMEKSASUGYHM-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118758-48-8
Record name (3R)-3-Phenyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118758-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-phenyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Phenyl-D,L-proline was prepared from diethyl-3-phenylpyrrolidine-2,2-dicarboxylate (2.82 g, 9.70 mmol) essentially according to the procedure described in U.S. Pat. No. 4,060,603 for the preparation of 3,3-dimethyl-D,L-proline from 2,2-dicarboethoxy-3,3-dimethylpyrrolidine. The product was isolated as a brown oil. LCMS RT=0.62 min. LCMS (M+H)=191.9. 1H NMR (CD3OD, 400 MHz): δ 7.36-7.28 (m, 5H), 4.60 (d, J=9.2 Hz, 1H), 3.97 (apparent q, J=8.4 Hz, 1H), 3.77-3.71 (m, 1H), 3.48-3.41 (m, 1H), 2.58-2.50 (m, 1H), 2.43-2.33 (m, 1H).
Name
diethyl-3-phenylpyrrolidine-2,2-dicarboxylate
Quantity
2.82 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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